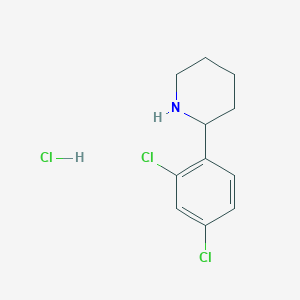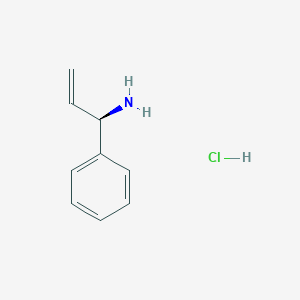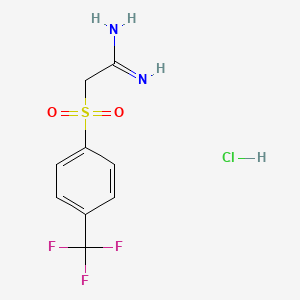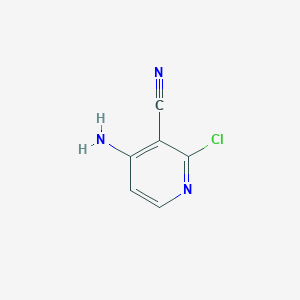![molecular formula C48H94N2O14Si2 B6590783 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] CAS No. 119699-81-9](/img/structure/B6590783.png)
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is a chemically modified derivative of erythromycin, a well-known antibiotic. This compound is primarily used as an intermediate in the synthesis of clarithromycin, another antibiotic with a broader spectrum of activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps, starting with erythromycin A as the base molecule. The key steps include:
Trimethylsilylation: Erythromycin A is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to protect the hydroxyl groups.
Methylation: The protected erythromycin is then methylated at the 6-O position using a methylating agent like methyl iodide.
Oxime Formation: The 9-hydroxyl group is converted to an oxime using ethoxyethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors designed to handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques may be employed to enhance efficiency and control reaction conditions more precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 9-oxime group, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the oxime group to an amine.
Substitution: Substitution reactions at the silyl-protected hydroxyl groups can be carried out using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and ketone derivatives.
Reduction Products: Amines and other reduced forms of the oxime group.
Substitution Products: Alkylated and amino derivatives of the silyl-protected hydroxyl groups.
科学的研究の応用
This compound is extensively used in scientific research due to its role as an intermediate in the synthesis of clarithromycin. It is also used in studies related to antibiotic resistance, drug design, and the development of new antimicrobial agents. Its unique chemical structure makes it a valuable tool in medicinal chemistry for exploring new therapeutic options.
作用機序
The mechanism by which this compound exerts its effects is primarily through the inhibition of bacterial protein synthesis. The erythromycin core binds to the 50S ribosomal subunit of bacteria, preventing the translocation of the peptidyl-tRNA from the A-site to the P-site, which ultimately inhibits bacterial growth.
Molecular Targets and Pathways Involved:
Molecular Target: 50S ribosomal subunit of bacteria.
Pathways: Inhibition of protein synthesis in bacteria, leading to bacterial cell death.
類似化合物との比較
Clarithromycin: A closely related antibiotic with a broader spectrum of activity.
Azithromycin: Another macrolide antibiotic with similar mechanisms of action.
Erythromycin A: The parent compound from which this derivative is synthesized.
Uniqueness: 6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime] is unique due to its silyl-protected hydroxyl groups and the presence of the oxime group at the 9-position, which enhances its stability and reactivity compared to its parent compound, erythromycin A.
特性
CAS番号 |
119699-81-9 |
|---|---|
分子式 |
C48H94N2O14Si2 |
分子量 |
979.4 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C48H94N2O14Si2/c1-24-35-48(12,53)40(51)30(4)37(49-64-45(8,9)54-15)28(2)26-46(10,55-16)41(61-44-39(62-65(18,19)20)34(50(13)14)25-29(3)57-44)31(5)38(32(6)43(52)59-35)60-36-27-47(11,56-17)42(33(7)58-36)63-66(21,22)23/h28-36,38-42,44,51,53H,24-27H2,1-23H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1 |
InChIキー |
SGGANCFJEHZNCI-GUYDAEHASA-N |
SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)OC)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)


![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)

